![molecular formula C18H24N2O2 B14342433 Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis- CAS No. 92633-18-6](/img/structure/B14342433.png)
Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- typically involves the reaction of phenol derivatives with butanediylbis(iminomethylene) intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow systems and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The secondary amine groups may also participate in binding interactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Another phenolic compound with different substituents on the aromatic ring.
Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antibacterial activity and different structural features.
Uniqueness
Phenol, 2,2’-[1,4-butanediylbis(iminomethylene)]bis- is unique due to its specific butanediylbis(iminomethylene) linkage, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
92633-18-6 |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-[[4-[(2-hydroxyphenyl)methylamino]butylamino]methyl]phenol |
InChI |
InChI=1S/C18H24N2O2/c21-17-9-3-1-7-15(17)13-19-11-5-6-12-20-14-16-8-2-4-10-18(16)22/h1-4,7-10,19-22H,5-6,11-14H2 |
InChI-Schlüssel |
AVYDEJXAPPCWJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCCCNCC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


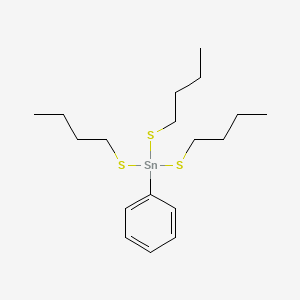
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)

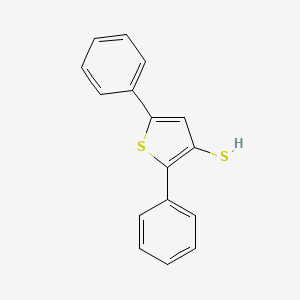
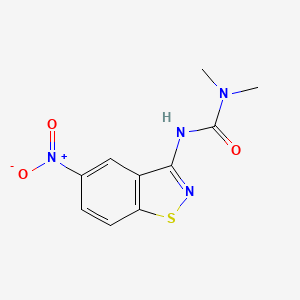
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
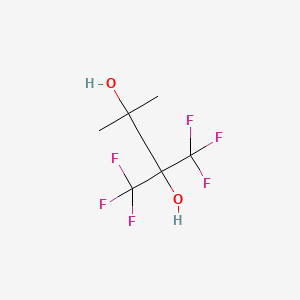
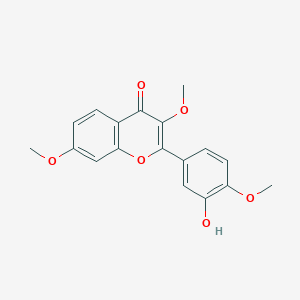
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
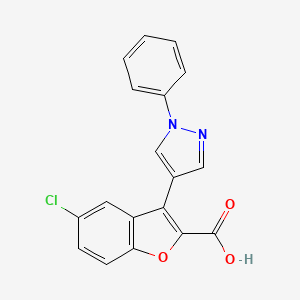
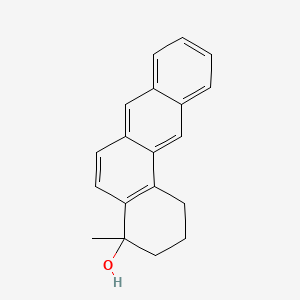
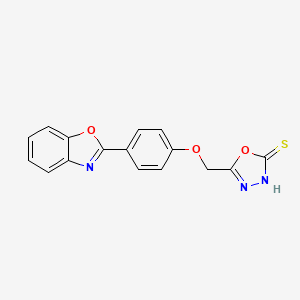

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
